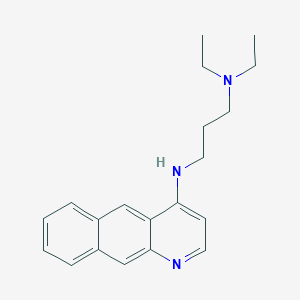
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known as BDQ or bedaquiline, which is a drug used to treat tuberculosis.
Wirkmechanismus
BDQ inhibits the mycobacterial ATP synthase by binding to its c-ring, which is responsible for the proton translocation across the membrane. This results in the inhibition of ATP production, leading to the death of the bacteria.
Biochemische Und Physiologische Effekte
BDQ has been shown to have a selective inhibitory effect on the mycobacterial ATP synthase, without affecting the human ATP synthase. This makes it a promising candidate for the treatment of tuberculosis, as it has minimal side effects on human cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDQ is its potency against drug-resistant strains of tuberculosis. However, one of the limitations is its high cost of production, which may limit its accessibility in low-income countries.
Zukünftige Richtungen
1. Further studies to optimize the synthesis of BDQ to reduce its cost of production.
2. Investigation of the potential applications of BDQ in other fields, such as material science and biochemistry.
3. Development of new drugs based on the structure of BDQ for the treatment of other diseases.
4. Investigation of the potential side effects of BDQ on human cells to ensure its safety for clinical use.
In conclusion, 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- or BDQ is a chemical compound that has shown promising results in the treatment of tuberculosis. Its selective inhibitory effect on the mycobacterial ATP synthase makes it a potential candidate for the development of new drugs. Further research is needed to optimize its synthesis, investigate its potential applications in other fields, and ensure its safety for clinical use.
Synthesemethoden
The synthesis of BDQ involves a multi-step process that includes the condensation of 2-aminobenzophenone with diethyl malonate, followed by the cyclization of the resulting product with hydrazine hydrate. The final step involves the alkylation of the resulting product with 1,3-propanediamine.
Wissenschaftliche Forschungsanwendungen
BDQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. BDQ has also been shown to exhibit activity against drug-resistant strains of tuberculosis, making it a promising candidate for the treatment of this disease.
Eigenschaften
CAS-Nummer |
56297-68-8 |
|---|---|
Produktname |
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- |
Molekularformel |
C20H25N3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-benzo[g]quinolin-4-yl-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H25N3/c1-3-23(4-2)13-7-11-21-19-10-12-22-20-15-17-9-6-5-8-16(17)14-18(19)20/h5-6,8-10,12,14-15H,3-4,7,11,13H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
KTSYTPMUPYCPFS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Kanonische SMILES |
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Andere CAS-Nummern |
56297-68-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





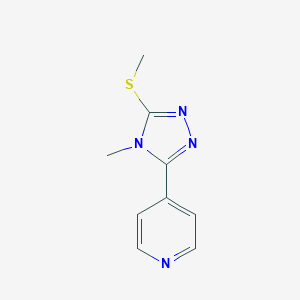
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
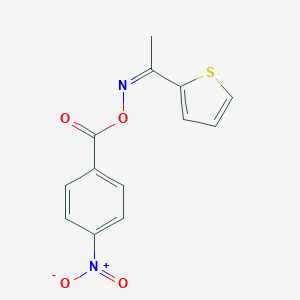
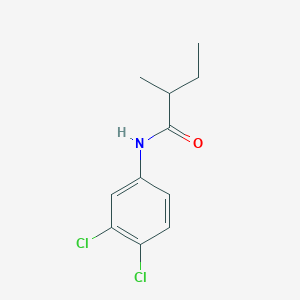
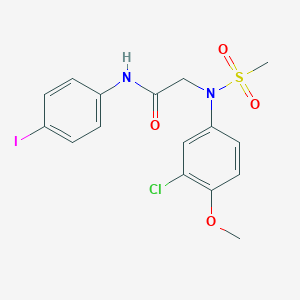
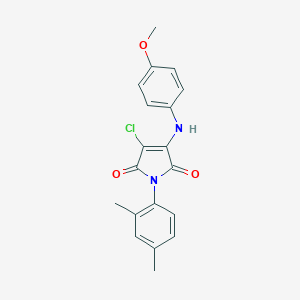
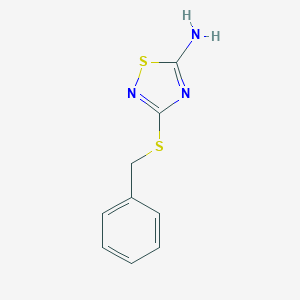
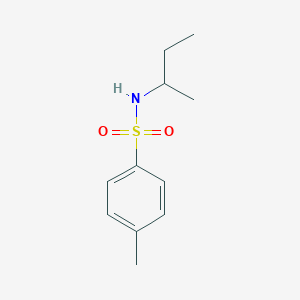
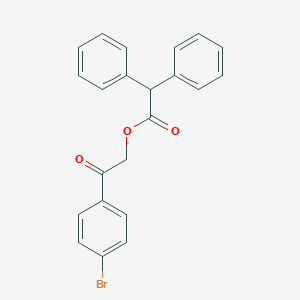
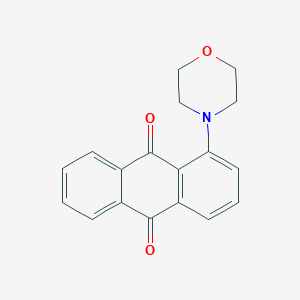
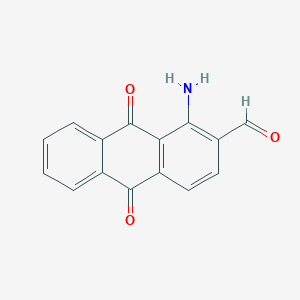
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)